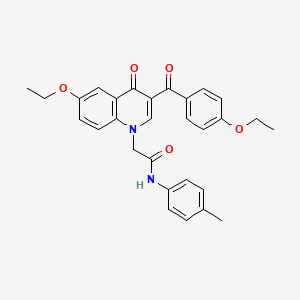

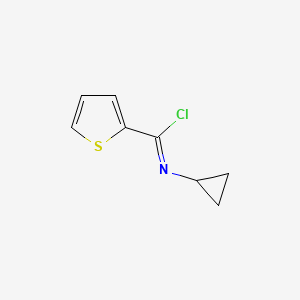

N-cyclopropylthiophene-2-carboximidoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropylthiophene-2-carboximidoyl chloride” is a chemical compound with the molecular formula C8H8ClNS and a molecular weight of 185.68 . It is also known by the IUPAC name (E)-N-cyclopropylthiophene-2-carbimidoyl chloride . This compound is typically stored at room temperature and is available in liquid form .

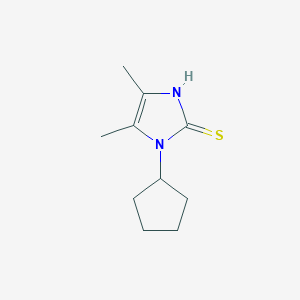

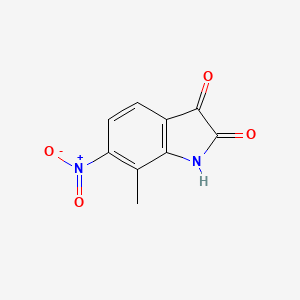

Molecular Structure Analysis

The InChI code for “N-cyclopropylthiophene-2-carboximidoyl chloride” is 1S/C8H8ClNS/c9-8(10-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2/b10-8+ . This code provides a specific description of the compound’s molecular structureWissenschaftliche Forschungsanwendungen

Proteomics Research

N-cyclopropylthiophene-2-carboximidoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and understanding of protein function and interaction within biological systems .

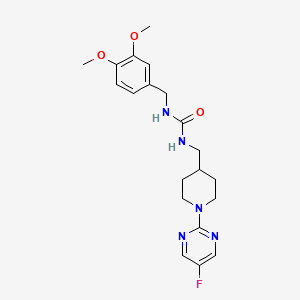

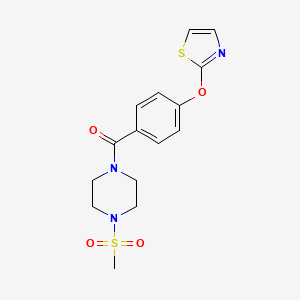

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for creating complex molecules. Its reactivity with various nucleophiles makes it a valuable reagent for constructing heterocyclic compounds that are prevalent in many pharmaceuticals .

Material Science

Researchers in material science may employ N-cyclopropylthiophene-2-carboximidoyl chloride to synthesize novel organic semiconductors. Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic photovoltaics and transistors .

Chromatography

This compound can be used to develop new stationary phases for chromatographic separation techniques. Its unique structure could interact with analytes differently, potentially improving the separation of complex mixtures .

Analytical Chemistry

In analytical chemistry, N-cyclopropylthiophene-2-carboximidoyl chloride might be used as a derivatization agent to enhance the detection of certain compounds in spectroscopic analysis, increasing sensitivity and specificity .

Drug Discovery

The compound’s role in drug discovery is significant due to its potential to act as an intermediate in the synthesis of various pharmacologically active molecules. Its thiophene core is a common motif in drugs that target a wide range of diseases .

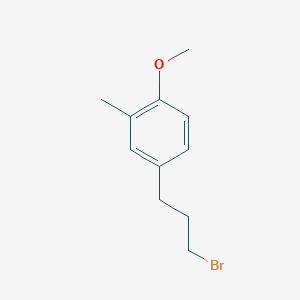

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for the synthesis of new agrochemicals. Its reactivity may lead to the development of novel pesticides or herbicides with improved efficacy and safety profiles .

Environmental Science

Lastly, N-cyclopropylthiophene-2-carboximidoyl chloride may find applications in environmental science, particularly in the synthesis of chemicals used for environmental remediation processes, such as the degradation of pollutants .

Eigenschaften

IUPAC Name |

N-cyclopropylthiophene-2-carboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-8(10-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDDOCSWRCZQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylthiophene-2-carboximidoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)

![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)